2-乙氧基-4-甲氧基苯甲醛

描述

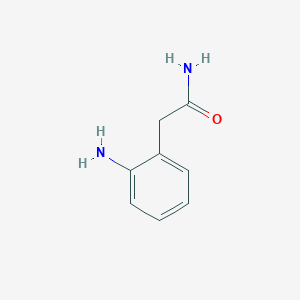

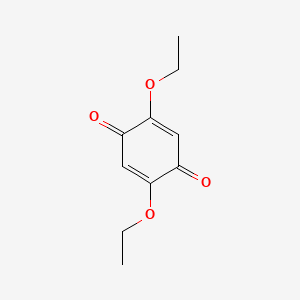

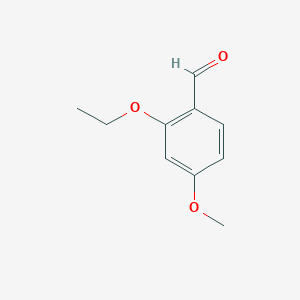

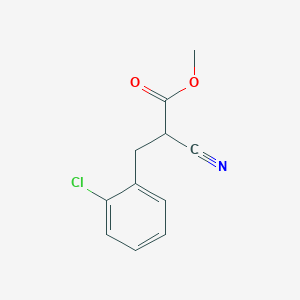

2-Ethoxy-4-methoxybenzaldehyde is a unique chemical compound with the linear formula C10H12O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 2-alkoxy-5-methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, can be achieved by the direct alkylation of 2-hydroxy-5-methoxybenzaldehyde in refluxing acetone with excess alkyl halides in the presence of anhydrous potassium carbonate .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-methoxybenzaldehyde can be represented by the SMILES string O=CC(C=C1)=C(OCC)C=C1OC . The InChI code for this compound is 1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 .Physical And Chemical Properties Analysis

2-Ethoxy-4-methoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 180.2 . The compound is classified under storage class code 11, which denotes combustible solids .科学研究应用

-

Vibrational Dynamics Study

- Field : Materials Science

- Application Summary : The dynamics of 2-Ethoxy-4-methoxybenzaldehyde in the solid state are assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations .

- Methods : The study involved the use of INS spectroscopy and periodic DFT calculations. A tentative crystal structure was considered based on its similarity with 4-methoxybenzaldehyde .

- Results : The excellent agreement between calculated and experimental spectra allowed a confident assignment of the vibrational modes. Several spectral features in the INS spectra were unambiguously assigned and torsional potential barriers for the methyl groups were derived from experimental frequencies .

-

Natural Product Research

- Field : Botany and Biotechnology

- Application Summary : Methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, in plants are one of the important groups of benzoate derivatives. They have significant roles in food, cosmetic, and pharmaceutical industries .

- Methods : The study involved the exploration of natural resources, isolation, application, and biosynthesis of methoxybenzaldehydes .

- Results : Methoxybenzaldehydes exhibit refreshing fragrance and can be used as flavoring ingredients in food and cosmetics. They also exhibit significant medicinal properties .

-

Chemical Synthesis

- Field : Chemistry

- Application Summary : 2-Ethoxy-4-methoxybenzaldehyde is used as a reagent in chemical synthesis .

- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The outcomes obtained would also depend on the specific synthesis. The product could be used in a variety of applications, including materials science, pharmaceuticals, and more .

-

Flavoring Ingredient

- Field : Food Science and Cosmetics

- Application Summary : Methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, exhibit a refreshing fragrance and can be used as flavoring ingredients in food and cosmetics .

- Methods : The compound is extracted from natural resources and used in the formulation of food and cosmetic products .

- Results : The use of this compound enhances the sensory experience of the products, contributing to their overall appeal .

-

Chemical Reagent

- Field : Chemistry

- Application Summary : 2-Ethoxy-4-methoxybenzaldehyde is used as a reagent in chemical synthesis .

- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The outcomes obtained would also depend on the specific synthesis. The product could be used in a variety of applications, including materials science, pharmaceuticals, and more .

-

Medicinal Properties

- Field : Pharmaceutical Industry

- Application Summary : Methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, exhibit significant medicinal properties and thus have certain prospects in the pharmaceutical industry .

- Methods : The compound is extracted from natural resources and used in the formulation of pharmaceutical products .

- Results : The use of this compound enhances the therapeutic properties of the products, contributing to their overall effectiveness .

安全和危害

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

未来方向

Methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, have potential roles in medicine, agriculture, and industry . They are important precursors for the pharmaceutical industry and for organic synthesis in general . Therefore, up-to-date knowledge is required for further progress in methoxybenzaldehyde research .

属性

IUPAC Name |

2-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAVANUCHWRYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343782 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-methoxybenzaldehyde | |

CAS RN |

42924-37-8 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)